

Antitumor Activity of Quizartinib in Mouse Xenograft Models

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Compound Focus: Quizartinib Dihydrochloride

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The table below summarizes the key findings from the identified studies:

Cell Line / Model	Mutation / Context	Dosing Regimen	Key Efficacy Findings	Safety / Tolerability Observations	Citation
FLT3-ITD mutated tumors (unspecified cell line)	FLT3-ITD	1 mg/kg, 3 mg/kg, and 10 mg/kg (orally, once daily)	Dose-dependent tumor regression at doses ≥ 1 mg/kg. The active metabolite AC886 was rapidly detected in the tumors.	No severe body weight loss was observed.	[1]
Midostaurin-resistant MOLM-14 cells	FLT3-ITD with midostaurin resistance	Not specified in abstract	Showed potent antitumor activity .	No severe body weight loss was observed.	[1]
MV4;11 cells	FLT3-ITD (hemizygous)	Not specified	Potent inhibition of cellular proliferation (IC₅₀ < 1 nM <i>in vitro</i>).	Not reported in the provided excerpt.	[2]

Cell Line / Model	Mutation / Context	Dosing Regimen	Key Efficacy Findings	Safety / Tolerability Observations	Citation
MOLM14 cells	FLT3-ITD	Not specified	Potent inhibition of cellular proliferation ($IC_{50} < 1 \text{ nM}$ <i>in vitro</i>).	Not reported in the provided excerpt.	[2]

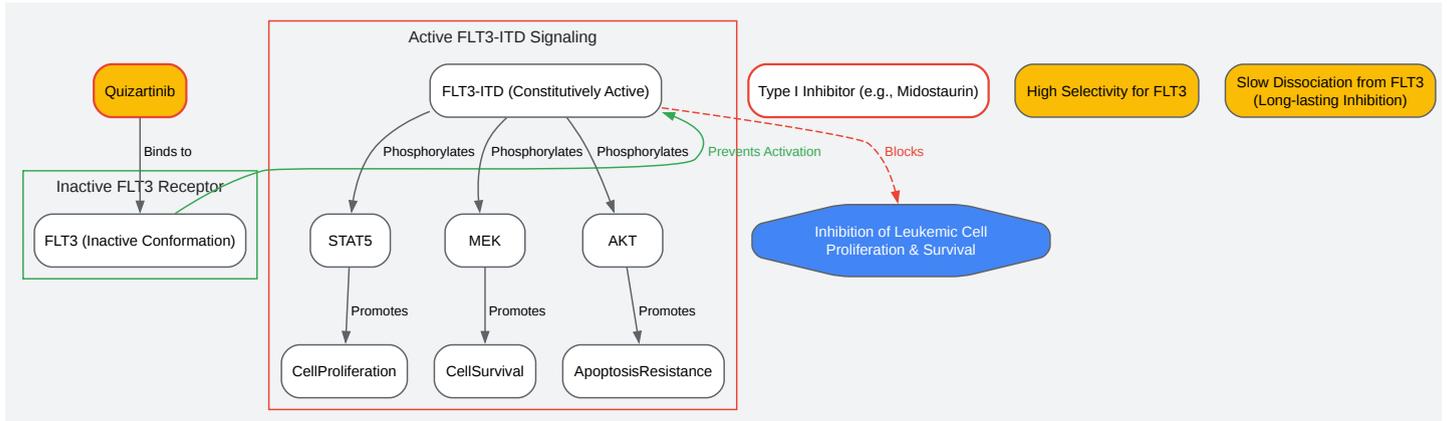
Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the table:

- **Study 1 (Aikawa et al., 2020) [1]**
 - **Objective:** To characterize the antitumor activity of quizartinib and its metabolite, including in models of midostaurin resistance.
 - **Model Used:** Mouse xenograft models generated with FLT3-ITD mutated AML cells. A specific model used midostaurin-resistant MOLM-14 cells.
 - **Dosing:** Quizartinib was administered orally, once daily, at doses of 1, 3, and 10 mg/kg.
 - **Key Measurements:** Tumor volume and body weight were monitored to assess efficacy and tolerability. The presence of the active metabolite AC886 in tumors was also detected.
- **Study 2 (Heidel et al., 2013) [2]**
 - **Objective:** To evaluate the sensitivity of various leukemia cell lines with different RTK mutations to quizartinib.
 - **In Vitro Model:** A panel of human leukemia cell lines, including MV4;11 and MOLM14 (both FLT3-ITD+).
 - **Assay:** Cells were treated with increasing doses of quizartinib for 48 hours. Cellular proliferation was measured using an XTT-based assay, and the half-maximal inhibitory concentration (IC_{50}) was calculated.

Mechanisms of Action and Signaling Pathways

Quizartinib is a highly potent and selective **type II FLT3 inhibitor**. Its mechanism and key differentiators can be visualized as follows:



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The diagram above illustrates quizartinib's core mechanism. Key supporting data from the search results include:

- **High Potency & Selectivity:** Kinase profiling against 404 kinases showed quizartinib bound primarily to FLT3 and KIT with very high affinity (Kd values of 3.3 nM and 1.1 nM for FLT3), making it more selective than other FLT3 inhibitors which bound to many more off-target kinases [1].
- **Durable Target Inhibition:** After removal of quizartinib from FLT3-ITD mutant cells, inhibition of FLT3 phosphorylation was maintained for up to 24 hours. In contrast, inhibitors like midostaurin, gilteritinib, and sorafenib lost their inhibitory effect within the same period [1].
- **Activity in Resistant Models:** Quizartinib inhibited the viability of midostaurin-resistant MOLM-14 cells and showed significant antitumor effects in corresponding mouse xenograft models where midostaurin and gilteritinib did not [1].
- **Impact on Metabolism:** Recent research indicates that quizartinib's antitumor activity also involves facilitating the degradation of SREBP1 and reducing levels of its target gene FASN, disrupting mitochondrial phospholipids and membrane potential in FLT3-ITD cells [3].

Key Insights for Research and Development

- **Overcoming Resistance:** The data suggests quizartinib is a strong candidate for evaluating sequential therapy strategies, particularly in cases of acquired resistance to type I FLT3 inhibitors like midostaurin [1].
- **Exploring Combinations:** Research shows a novel class I HDAC inhibitor, IHCH9033, synergizes with quizartinib, leading to tumor regression in FLT3-ITD xenografts and nearly complete eradication of the AML burden in patient-derived xenografts [4]. Another study suggests combining quizartinib with inhibitors of the SREBP/FASN pathway (fatostatin or orlistat) provides substantial therapeutic benefit in a murine FLT3/ITD leukemia model [3].
- **Mutation-Specific Efficacy:** Be aware that quizartinib's efficacy is mutation-dependent. Certain FLT3-TKD mutations (e.g., D835V) and the common KIT mutation D816V confer relative resistance to quizartinib [2].

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References

1. Quizartinib, a selective FLT3 inhibitor, maintains ... [pmc.ncbi.nlm.nih.gov]
2. Quizartinib (AC220) is a potent second generation class III ... [pmc.ncbi.nlm.nih.gov]
3. Targeting oncogenic activation of FLT3/SREBP/FASN ... [nature.com]
4. IHCH9033, a novel class I HDAC inhibitor, synergizes with ... [pmc.ncbi.nlm.nih.gov]

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